molecular formula C14H13F2NO2 B2391472 3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide CAS No. 1219914-27-8

3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide

Cat. No.: B2391472
CAS No.: 1219914-27-8
M. Wt: 265.26
InChI Key: AAVBZSMEZLHTRA-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 3 and 4 positions, and a furan ring attached via a propan-2-yl linker

Scientific Research Applications

3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. For instance, starting from 3,4-difluorobenzoyl chloride, the compound can be synthesized by reacting it with 1-(furan-2-yl)propan-2-amine under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide: Similar structure but with the furan ring attached at a different position.

    3,4-difluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    3,4-difluoro-N-(1-(pyridin-2-yl)propan-2-yl)benzamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide lies in its specific substitution pattern and the presence of the furan ring. This gives it distinct chemical and biological properties compared to its analogs. The fluorine atoms enhance its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2/c1-9(7-11-3-2-6-19-11)17-14(18)10-4-5-12(15)13(16)8-10/h2-6,8-9H,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVBZSMEZLHTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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